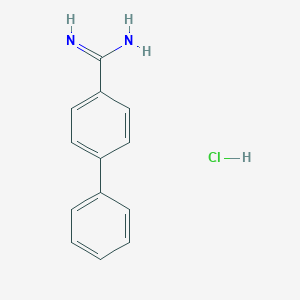

Biphenyl-4-carboxamidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-phenylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2.ClH/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H3,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYQWPDKLHFVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560251 | |

| Record name | [1,1'-Biphenyl]-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111082-23-6 | |

| Record name | [1,1'-Biphenyl]-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Derivatization of Biphenyl 4 Carboxamidine Hydrochloride

Synthetic Methodologies for the Biphenyl (B1667301) Core Structure

The formation of the carbon-carbon bond linking the two phenyl rings is the initial critical step. Various cross-coupling reactions are employed for this purpose, with the Suzuki-Miyaura reaction being a prominent and versatile method.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aryl groups. vcu.edumdpi.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative, catalyzed by a palladium complex. mdpi.comgre.ac.uk For the synthesis of a precursor like biphenyl-4-carbonitrile, the reaction would couple a halogenated benzonitrile (B105546) with phenylboronic acid, or conversely, 4-cyanophenylboronic acid with a halogenated benzene.

The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be present on both coupling partners, making it highly valuable in complex molecule synthesis. researchgate.net The general reaction scheme is noted for its high yields and tolerance to varied reaction conditions. researchgate.net Water-soluble catalysts and green synthesis approaches in water have also been developed to make the process more environmentally friendly. researchgate.net

Table 1: Example Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | >95% | mdpi.com |

| Bromobenzoic Acid | Aryl Boronic Acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | >90% | researchgate.net |

| o-iodobenzoate | cyanophenyl zinc bromide (Negishi variant) | Pd(dba)₂/tfp | - | - | High | rsc.org |

Beyond the Suzuki-Miyaura reaction, other classical methods are also utilized for creating the biphenyl core.

Ullmann Reaction : This reaction involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl. iitk.ac.inorganic-chemistry.orgbyjus.com The "classic" Ullmann reaction requires high temperatures (often exceeding 200°C) and an excess of copper. organic-chemistry.orgbyjus.com Variations of this reaction, sometimes referred to as Ullmann-type reactions, can be used to synthesize unsymmetrical biphenyls and often proceed through a catalytic cycle. organic-chemistry.org

Gomberg-Bachmann Reaction : This method generates biaryl compounds through the reaction of a diazonium salt with an aromatic compound. wikipedia.orgmycollegevcampus.com The reaction proceeds via an aryl radical intermediate. wikipedia.org While it has a broad scope, traditional Gomberg-Bachmann reactions often suffer from low yields (typically under 40%) due to side reactions involving the diazonium salt intermediate. wikipedia.orgmycollegevcampus.comgoogle.com Modern improvements, such as using diazonium tetrafluoroborates with a phase-transfer catalyst, have been developed to enhance yields. wikipedia.orgmycollegevcampus.com

Strategies for Amidine Functional Group Introduction

Once the biphenyl-4-carbonitrile precursor is synthesized, the next phase involves converting the nitrile group (-C≡N) into a carboxamidine group (-C(=NH)NH₂).

The most established method for converting nitriles to amidines is the Pinner reaction. wikipedia.orgresearchgate.net This reaction proceeds in two main steps:

Formation of a Pinner Salt : The nitrile is treated with an alcohol in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed addition forms an imino ester hydrochloride, also known as a Pinner salt. drugfuture.comorganic-chemistry.org

Amination : The isolated Pinner salt is then treated with ammonia (B1221849) (or an amine) to form the corresponding amidine hydrochloride. researchgate.netdrugfuture.com

The Pinner reaction is a versatile and practical method for preparing unsubstituted amidines from nitriles. researchgate.netthieme-connect.de An alternative, though less direct, route involves converting the nitrile to an amidoxime (B1450833) using hydroxylamine, followed by hydrogenation to yield the amidine. lookchem.com

Base-mediated methods provide an alternative to the acidic conditions of the Pinner reaction. Strong, non-nucleophilic bases like Lithium Bis(trimethylsilyl)amide (LiN(TMS)₂) can be used to facilitate the condensation of nitriles. rsc.org In this approach, LiN(TMS)₂ acts as a strong base to deprotonate a suitable precursor, generating a reactive intermediate that can then react with another nitrile molecule or an amine source to form the amidine structure. rsc.org This method is particularly useful in systems where temperature control can direct the reaction toward different products, such as β-enaminonitriles or 4-aminopyrimidines. rsc.org

The final step in the synthesis is to ensure the amidine is in its stable hydrochloride salt form. In the Pinner reaction, the hydrochloride salt is formed directly during the amination step if ammonium (B1175870) chloride is used or if the resulting amidine free base is neutralized with HCl. researchgate.net

In other synthetic routes where the free base of the amidine is the product, a final salt formation step is required. This is achieved by treating the amidine with a solution of hydrochloric acid. The basic nitrogen atoms of the amidine are protonated by the acid, yielding the stable and often crystalline biphenyl-4-carboxamidine hydrochloride. This process is analogous to the acid-base neutralization that occurs during the acidic hydrolysis of amides, where the amine product reacts with the acid to form an ammonium salt. libretexts.orgyoutube.combyjus.com

Synthesis of Analogs and Derivatives of this compound

The generation of analogs and derivatives of this compound allows for the systematic exploration of structure-activity relationships. Modifications are typically introduced at the biphenyl moiety or the amidine group, or by converting the precursor functional groups into related analogs like carboxamides and carboxylic acids.

Modifications to the biphenyl core are commonly achieved using cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction provides a powerful and versatile method for forming the C-C bond between the two phenyl rings, allowing for the introduction of a wide array of substituents.

The general approach involves the palladium-catalyzed reaction of an aryl halide (or triflate) with an arylboronic acid. For instance, to synthesize substituted biphenyl-4-carboxylic acids, a key precursor to the target amidine, a substituted 4-bromobenzoic acid can be coupled with various substituted phenylboronic acids. ajgreenchem.comlookchem.com This strategy allows for the introduction of diverse functional groups onto either ring of the biphenyl system.

Common catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium on carbon (Pd/C), often in the presence of a base such as sodium carbonate or potassium carbonate. ajgreenchem.comacs.org The reaction conditions can be optimized to achieve high yields and accommodate a broad range of functional groups. For example, the synthesis of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives was achieved by reacting 1-(4-bromophenyl) cyclopropane-1-carboxylic acid with various substituted boronic acids using Pd(PPh₃)₄ as a catalyst in an alkaline medium. ajgreenchem.com

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Moiety Modification

| Aryl Halide Precursor | Arylboronic Acid | Catalyst | Resulting Biphenyl Structure |

|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | C60-TEGS/PdCl2 | Biphenyl-4-carboxylic acid lookchem.com |

| 1-(4-Bromophenyl) cyclopropane-1-carboxylic acid | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid ajgreenchem.com |

The amidine functional group (-C(=NH)NH₂) is a strong base that is typically protonated at physiological pH. nih.gov Its ability to participate in hydrogen bonding and electrostatic interactions is crucial for its role in molecular recognition. nih.gov Modifications to this group can significantly alter the compound's physicochemical properties.

Synthetic strategies for modifying the amidine group often start from the corresponding nitrile or thioamide. A robust method for introducing amidines involves the conversion of thioamides. nih.govresearchgate.net However, direct modification of the amidine itself can also be achieved. N-substitution, for example, can be accomplished by reacting the primary amidine with alkylating or acylating agents under controlled conditions.

Another approach involves synthesizing amidine derivatives from different precursors. For example, bis-arylamidines have been modified by incorporating a pyridine (B92270) ring at the terminal end, linked to the amidine groups, which has been shown to influence their biological activity. nih.gov The basicity of the amidine can also be modulated by the electronic nature of the substituents on the biphenyl ring system.

Biphenyl-4-carboxamide analogs are closely related to carboxamidines and are often synthesized from common precursors like biphenyl-4-carboxylic acid or its activated derivatives. The standard method for amide formation is the coupling of a carboxylic acid with an amine.

A common procedure involves activating the carboxylic acid, for example, by converting it to an acid chloride. The subsequent reaction with a primary or secondary amine yields the desired carboxamide. For instance, 2-(anilino)-1-(4-phenylphenyl)ethanone was synthesized by reacting biphenyl acid chloride with aniline (B41778). walshmedicalmedia.com

Alternatively, coupling reagents can be used to facilitate the reaction directly between the carboxylic acid and the amine. These methods are widely employed in the synthesis of diverse libraries of carboxamide analogs for various applications. For example, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized by coupling pyrazine (B50134) carboxylic acid with 4-bromo-3-methyl aniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. mdpi.com This was followed by a Suzuki coupling to further modify the biphenyl moiety. mdpi.com

Some new biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides have been synthesized from biphenyl-4-carboxylic acid hydrazide. researchgate.net The hydrazide was first converted to the corresponding aryl hydrazones, which then reacted with thioglycolic acid to form the final thiazolidinone-amide derivatives. researchgate.net

Table 2: Synthesis of Biphenyl-4-carboxamide Analogs

| Biphenyl Precursor | Amine/Hydrazide | Coupling Method/Reagents | Product |

|---|---|---|---|

| Biphenyl acyl bromide | Aniline | Schotten-Baumann reaction | 2-(anilino)-1-(4-phenylphenyl)ethanone walshmedicalmedia.com |

| 4-Bromobenzamide | 4-Sulfamoylphenylboronic acid | Suzuki Coupling | 4-Sulfamoyl-1,1'-biphenyl-4'-carboxamide acs.org |

| Biphenyl-4-carboxylic acid hydrazide | Aryl aldehydes, then thioglycolic acid | Condensation, Cyclization | Biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amide researchgate.net |

Biphenyl-4-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of this compound and its analogs. ajgreenchem.comrsc.org The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of these compounds. lookchem.com This method typically involves the reaction of a halo-benzoic acid (e.g., 4-bromobenzoic acid) with an arylboronic acid in the presence of a palladium catalyst and a base. lookchem.com

The versatility of the Suzuki reaction allows for the preparation of a wide library of substituted biphenyl carboxylic acids by simply varying the boronic acid coupling partner. ajgreenchem.com For example, a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives were synthesized in good yields using this method. ajgreenchem.com

Other synthetic routes include the oxidation of a suitable precursor. For instance, 4-bibenzoic acid can be synthesized by reacting biphenyl with chloroacetyl chloride, followed by oxidation with potassium permanganate. chemicalbook.com

Chirality in biphenyl derivatives can arise from two main sources: the presence of stereogenic centers on substituents or axial chirality due to restricted rotation around the C-C single bond connecting the two phenyl rings. This latter phenomenon is known as atropisomerism. stackexchange.com

For atropisomerism to occur, rotation around the biphenyl bond must be sufficiently hindered, which is typically achieved by introducing bulky substituents at the ortho positions (2, 2', 6, and 6' positions). stackexchange.com If the substitution pattern on each ring is non-symmetric, the molecule can be chiral. stackexchange.com While biphenyl-4-carboxamidine itself is not chiral, derivatives with appropriate ortho-substitution could be designed to exhibit axial chirality.

The stereoselective synthesis of such chiral biphenyls can be achieved through various methods, including the use of chiral catalysts in the cross-coupling reaction or the resolution of a racemic mixture.

Introducing chiral centers into the substituents attached to the biphenyl framework is another strategy. For example, if a chiral amine is used in the synthesis of a biphenyl-4-carboxamide analog, the resulting product will be chiral. Enantioselective conjugate additions to α,β-unsaturated amides, enabled by novel catalysts, represent a sophisticated method for creating stereogenic centers in side chains attached to an aromatic core. acs.org

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of this compound and its derivatives from laboratory scale to industrial production requires careful process optimization to ensure efficiency, cost-effectiveness, and safety.

Key considerations include:

Catalyst Selection and Loading: For Suzuki coupling reactions, moving from homogeneous catalysts like Pd(PPh₃)₄ to heterogeneous catalysts such as Pd/C can be advantageous for large-scale synthesis. Pd/C is often cheaper, more stable, and easier to remove from the reaction mixture, leading to lower levels of palladium contamination in the final product. acs.org Optimizing catalyst loading is crucial; for example, in the synthesis of Boscalid, the Pd-PEPPSI-IPrDtBu-An catalyst amount was minimized to 0.01 mol% while maintaining a high yield (>99%). shd-pub.org.rs

Solvent and Reagent Choice: Solvents should be selected based on reaction performance, cost, safety, and environmental impact. For a multikilogram-scale synthesis of a biphenyl carboxylic acid, a mixture of methanol (B129727) and water was found to be effective. acs.org The choice of base (e.g., NaOH, K₂CO₃) and its quantity also needs to be optimized. acs.org

Purification: Developing robust and scalable purification methods is critical. Large-scale purifications often rely on crystallization and filtration rather than chromatography. For example, a crude biphenyl acid product was purified by suspending it in industrial methylated spirit (IMS) and heating at reflux, followed by filtration. acs.org Washing the filtered solid with appropriate solvents (e.g., water) is essential to remove residual reagents and byproducts. acs.org

Yield and Purity Enhancement Techniques

The efficient synthesis of this compound hinges on the optimization of reaction conditions and the implementation of effective purification methods. A primary route to this compound is the Pinner reaction, which involves the acid-catalyzed reaction of biphenyl-4-carbonitrile with an alcohol, followed by treatment with ammonia. wikipedia.orgorganic-chemistry.org

Reaction Optimization:

Key parameters that can be adjusted to improve the yield and purity of the final product include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.com

Catalyst and Solvent: The classical Pinner reaction utilizes a strong acid catalyst, such as hydrogen chloride gas, dissolved in an anhydrous alcohol, typically ethanol (B145695). wikipedia.orgnumberanalytics.comnih.gov The use of anhydrous conditions is crucial to prevent the hydrolysis of the intermediate imidate ester to a carboxylic ester. Lewis acids can also be employed to promote this reaction. nih.gov

Temperature Control: The initial formation of the imidate hydrochloride (Pinner salt) is often carried out at low temperatures to prevent the formation of byproducts. wikipedia.org Subsequent ammonolysis to form the amidine is typically performed at or below room temperature. Careful temperature control throughout the process is vital for minimizing side reactions and maximizing the yield of the desired product. numberanalytics.com

Reactant Stoichiometry: Precise control over the molar ratios of the reactants is essential. An excess of the alcohol and hydrogen chloride is often used to ensure complete conversion of the starting nitrile.

A typical laboratory-scale synthesis would involve dissolving biphenyl-4-carbonitrile in a mixture of anhydrous ethanol and a suitable inert solvent like diethyl ether. The solution is then saturated with dry hydrogen chloride gas at a low temperature (e.g., 0°C). The resulting ethyl biphenyl-4-carboximidate hydrochloride (Pinner salt) precipitates from the solution and can be isolated by filtration. This intermediate is then treated with an ethanolic solution of ammonia to yield biphenyl-4-carboxamidine, which is subsequently converted to its hydrochloride salt.

Purification Techniques:

Following the synthesis, purification of this compound is critical to remove unreacted starting materials, intermediates, and byproducts.

Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. For this compound, a polar solvent or a mixture of solvents is likely to be effective. A common approach for similar compounds involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol, and then allowing it to cool slowly. The pure crystals that form can then be collected by filtration. The process can be repeated to achieve higher purity.

Washing: The isolated crystals from recrystallization are typically washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

Drying: The purified crystals are then dried under vacuum to remove any remaining solvent.

Below is a table summarizing key parameters for yield and purity enhancement:

| Parameter | Technique/Condition | Rationale |

| Reaction | ||

| Catalyst | Anhydrous Hydrogen Chloride | Protonates the nitrile, activating it for nucleophilic attack. |

| Solvent | Anhydrous Ethanol/Diethyl Ether | Provides the alcohol reactant and a medium for the reaction. |

| Temperature | Low temperature (e.g., 0°C) for Pinner salt formation | Minimizes side reactions and decomposition of the intermediate. |

| Purification | ||

| Primary Method | Recrystallization | Separates the product from soluble and insoluble impurities. |

| Solvent System | Ethanol or Ethanol/Water mixture | Effective for dissolving the compound at high temperatures and allowing crystallization upon cooling. |

| Post-treatment | Washing with cold solvent and vacuum drying | Removes surface impurities and residual solvent. |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green chemistry strategies can be envisioned.

Alternative Catalysts:

The use of strong, corrosive mineral acids like HCl in the traditional Pinner reaction presents environmental and safety concerns. Research into greener alternatives is ongoing.

Heterogeneous Catalysts: Solid acid catalysts could replace mineral acids. These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive. researchgate.net Examples of solid acids that could potentially be adapted for this synthesis include zeolites, sulfated zirconia, or functionalized silicas.

Transition Metal Catalysts: Copper-catalyzed reactions have been developed for the synthesis of N-substituted amidines from nitriles and amines under oxidative conditions. mdpi.com While this approach might require modification for the synthesis of an unsubstituted amidine, it represents a move towards more sustainable catalytic systems.

Alternative Reaction Conditions:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times. mdpi.comrsc.orgresearchgate.netnih.govmdpi.com This can reduce energy consumption and the potential for byproduct formation. A microwave-assisted Pinner reaction or a direct amination of the nitrile could be explored.

Solvent Selection: Traditional organic solvents often have environmental and health impacts. The use of greener solvents, such as bio-derived alcohols or even water (if reaction conditions can be adapted), would be a significant improvement. For instance, some nitrile hydrations to amides have been successfully carried out in water using specific catalysts. researchgate.net

Atom Economy:

The Pinner reaction followed by ammonolysis is a relatively atom-economical route to amidines. However, alternative synthetic pathways that further improve atom economy are always a goal of green chemistry. Direct catalytic addition of ammonia to the nitrile would be a more direct and atom-economical approach if a suitable catalyst could be developed.

The table below outlines potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Proposed Approach | Potential Benefits |

| Safer Solvents and Auxiliaries | Use of greener solvents like bio-ethanol or exploration of solvent-free conditions. | Reduced environmental impact and worker exposure to hazardous solvents. |

| Use of Renewable Feedstocks | If biphenyl-4-carbonitrile can be derived from renewable sources. | Reduced reliance on fossil fuels. |

| Catalysis | Replacement of HCl with a recyclable solid acid catalyst or a transition metal catalyst. | Easier separation, catalyst reusability, reduced corrosion and waste. |

| Design for Energy Efficiency | Application of microwave-assisted heating. | Shorter reaction times and reduced energy consumption. |

| Reduce Derivatives | Development of a direct catalytic amination of the nitrile to the amidine. | Fewer reaction steps, reducing waste and increasing efficiency. |

Pharmacological and Biological Evaluation of Biphenyl 4 Carboxamidine Hydrochloride and Its Analogs

Receptor Modulatory Activities

Biphenyl-4-carboxamidine hydrochloride and its structural analogs have been investigated for their ability to modulate the activity of various neurotransmitter receptors, playing a significant role in the central nervous system. Research has particularly focused on their interactions with serotonin (5-HT) and dopamine receptor subtypes, revealing a profile of potent and selective antagonism at specific receptors.

Serotonin (5-HT) Receptor Interactions

The serotonergic system is a key target for therapeutic intervention in a range of neuropsychiatric disorders. Biphenyl-carboxamidine derivatives have demonstrated significant interactions with several 5-HT receptor subtypes.

Analogs of this compound have been identified as potent antagonists of the 5-HT1B receptor. In a study evaluating a series of N-piperazinylphenyl biphenylcarboxamides, the 4'-amidinyl analogue of GR127935, a known 5-HT1B/1D antagonist, displayed high affinity for the rat 5-HT1B receptor. This analogue, which shares the core biphenyl-4-carboxamidine structure, exhibited an IC50 value of 0.5 nM at the rat 5-HT1B receptor, indicating a very strong binding affinity. nih.gov This potent antagonism suggests that compounds of this class can effectively block the activity of 5-HT1B receptors, which are implicated in the regulation of neurotransmitter release. The blockade of these autoreceptors can lead to an increase in serotonin levels, a mechanism relevant to the action of some antidepressant medications. acs.org

Similar to their effects on the 5-HT1B receptor, biphenyl-4-carboxamidine analogs have shown significant antagonist activity at the 5-HT1D receptor. The same 4'-amidinyl analogue that demonstrated high affinity for the 5-HT1B receptor also showed potent binding to the calf 5-HT1D receptor, with an IC50 value of 3 nM. nih.gov The 5-HT1B and 5-HT1D receptors share a high degree of sequence homology, and many ligands exhibit affinity for both subtypes. acs.org The dual antagonism of 5-HT1B and 5-HT1D receptors is a characteristic of several compounds investigated for the treatment of migraine and depression.

| Compound Analogue | Receptor Subtype | Binding Affinity (IC50) |

| 4'-Amidinyl analogue | Rat 5-HT1B | 0.5 nM |

| 4'-Amidinyl analogue | Calf 5-HT1D | 3 nM |

While the primary activity of the biphenyl-4-carboxamidine scaffold appears to be potent antagonism at 5-HT1B/1D receptors, research into related biphenyl-carboxamide derivatives suggests potential interactions with other serotonin receptor subtypes. For instance, studies on different classes of biphenyl-carboxamides have revealed modulatory effects at the 5-HT2C receptor. nih.govnih.gov However, specific data on the direct interaction of this compound with a broader range of 5-HT receptor subtypes is not extensively detailed in the currently available literature. The selectivity profile of these compounds is a critical aspect of their pharmacological characterization, as interactions with other receptors can lead to a variety of biological effects.

Dopamine Receptor Interactions

The dopaminergic system is crucial for regulating motor function, motivation, reward, and executive functions. Alterations in dopamine signaling are associated with several neurological and psychiatric disorders.

D4 Receptor Selectivity

Analogs of biphenyl-4-carboxamidine have been explored for their selectivity towards the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neuropsychiatric conditions. The D2-like subfamily of dopamine receptors, which includes D2, D3, and D4 receptors, shares high sequence homology, making the development of subtype-selective ligands a significant challenge.

Research has demonstrated that modifications to the biphenyl-carboxamide structure can lead to compounds with high affinity for the D4 receptor and marked selectivity over the D2 and D3 subtypes. For instance, certain piperidine and piperazine analogs have shown exceptional selectivity. One study highlighted a 4-benzylpiperidine derivative that maintained high D4R affinity (pKi = 8.79) while exhibiting a 2239-fold greater selectivity for D4R over D2R. mdpi.com Another compound, a 4-phenyl-1,2,3,6-tetrahydropyridine analog, also displayed a favorable D4R affinity (pKi = 8.82) and selectivity ratios of 380-fold over D2R and 162-fold over D3R. mdpi.com These selectivity profiles are often achieved through structural modifications that decrease the compound's affinity for D2 and D3 receptors while preserving or enhancing its interaction with the D4 receptor. nih.gov

Table 1: D4 Receptor Selectivity of Biphenyl (B1667301) Analogs

| Compound Class | D4R Affinity (pKi) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |

|---|---|---|---|

| 4-Benzylpiperidine Analog | 8.79 | 2239 | Not Reported |

| 4-Phenyl-1,2,3,6-tetrahydropyridine Analog | 8.82 | 380 | 162 |

| Lead Compound Analog | Not Reported | 115 | 31 |

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel involved in pain perception, has been a key target for the development of novel analgesics. Biphenyl-4-carboxamide derivatives have emerged as a promising class of TRPV1 antagonists. nih.govjst.go.jp

A series of these compounds were developed from the lead structure, N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride. nih.gov Through structure-activity relationship (SAR) studies, researchers identified analogs with potent antagonist activity. For example, the introduction of a benzoxazinone amide group led to a compound with an IC50 of 180 nM in a functional assay and a Ki of 65 nM in a human TRPV1 binding assay. researchgate.net Further optimization of the polar region of the molecule resulted in a benzo nih.govnih.govoxazin-3-one analog with a significantly improved IC50 value of 5 nM. researchgate.net Another study identified a clinical candidate, (R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide hydrochloride (ASP8370), which demonstrated potent TRPV1 antagonism and showed significant effects in models of neuropathic pain. nih.gov

Table 2: TRPV1 Antagonistic Activity of Biphenyl-4-carboxamide Analogs

| Compound Analog | Measurement | Value (nM) |

|---|---|---|

| Benzoxazinone Amide Analog | IC50 (functional assay) | 180 |

| Benzoxazinone Amide Analog | Ki (hTRPV1 binding) | 65 |

| Optimized Benzo nih.govnih.govoxazin-3-one Analog | IC50 | 5 |

| ASP8370 | Not Specified | Potent Antagonist |

Angiotensin II Type 1 (AT1) Receptor Binding

The Angiotensin II Type 1 (AT1) receptor is a crucial component of the renin-angiotensin system, and its blockade is a primary strategy for treating hypertension. Many AT1 receptor blockers (ARBs) are built upon a biphenyl scaffold, highlighting the importance of this chemical structure for AT1 receptor affinity. nih.gov These ARBs are highly selective for the AT1 receptor, demonstrating 10,000 to 30,000 times greater affinity for it than for the AT2 receptor. nih.gov

The binding affinity of these compounds is typically in the low nanomolar range. For example, losartan, a foundational ARB, has reported IC50 values of 5.5 nM and 6.7 nM in different binding assays. nih.gov Another biphenyl derivative showed an efficient and long-lasting effect in reducing blood pressure in hypertensive rats. nih.gov Research into a 5-nitrobenzimidazole derivative, which replaces the biphenyl scaffold with an indole benzoic ring, demonstrated a high and durable activity with an IC50 of 1.03 nM in vascular smooth muscle cells. nih.gov

Table 3: AT1 Receptor Binding Affinity of Biphenyl Analogs and Related Compounds

| Compound | Binding Affinity (IC50) |

|---|---|

| Losartan | 5.5 nM / 6.7 nM |

| 5-Nitrobenzimidazole derivative | 1.03 ± 0.26 nM |

Carbonic Anhydrase Inhibition

Biphenyl-based structures have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play critical roles in various physiological processes.

Biphenylsulfonamides have been shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms. mdpi.com These compounds often exhibit inhibitory constants (Ki) in the nanomolar range against isoforms such as hCA I, II, IX, XII, and XIV. nih.govresearchgate.netmdpi.com

One study reported a series of sulfonamides that significantly inhibited the physiologically dominant hCA II isoform with Ki values ranging from 2.4 nM to 4515 nM. mdpi.com The tumor-associated isoform hCA XII was also moderately inhibited by these compounds, with Ki values between 14 nM and 316 nM. mdpi.com Another investigation into benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides found that one compound displayed the highest activity against hCA II with a Ki of 3.3 nM, which was more potent than the standard inhibitor acetazolamide (Ki of 12.1 nM). nih.gov The same compound showed a Ki of 6.1 nM against hCA IX. nih.gov The selectivity of these inhibitors is influenced by the specific amino acid residues within the active sites of the different isoforms. nih.gov

Table 4: Inhibition of Human Carbonic Anhydrase Isoforms by Biphenyl Analogs

| Isoform | Compound Class/Number | Inhibition Constant (Ki) |

|---|---|---|

| hCA II | Biphenylsulfonamide Analog | 2.4 nM |

| hCA XII | Biphenylsulfonamide Analog | 14 nM |

| hCA II | Pyrazolecarboxamide Analog (15) | 3.3 nM |

| hCA IX | Pyrazolecarboxamide Analog (15) | 6.1 nM |

| hCA II | Acetazolamide (Standard) | 12.1 nM |

The inhibition of bacterial carbonic anhydrases is being explored as a novel antibacterial strategy. Phenolic derivatives have been shown to inhibit α-class carbonic anhydrases from pathogenic bacteria like Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα). nih.govresearchgate.net

A panel of 22 phenols and phenolic acids demonstrated inhibitory activities against NgCAα with Ki values ranging from 0.6 to 76.0 µM. nih.gov The most effective inhibitors for this enzyme included simple phenol, 3-aminophenol, and paracetamol, with Ki values between 0.6 and 1.7 µM. nih.gov For VchCAα, the inhibition constants were in the range of 0.7 to 81.6 µM, with phenol and 3-amino-4-chlorophenol being among the most potent inhibitors (Ki values of 0.7–1.2 µM). nih.gov These findings suggest that even small modifications to the inhibitor's scaffold can drastically affect its activity against bacterial CAs. nih.gov

Table 5: Inhibition of Bacterial Carbonic Anhydrases by Phenolic Compounds

| Bacterial Enzyme | Compound | Inhibition Constant (Ki) |

|---|---|---|

| N. gonorrhoeae (NgCAα) | Phenol | 0.6 - 1.7 µM |

| N. gonorrhoeae (NgCAα) | 3-Aminophenol | 0.6 - 1.7 µM |

| N. gonorrhoeae (NgCAα) | Paracetamol | 0.6 - 1.7 µM |

| V. cholerae (VchCAα) | Phenol | 0.7 - 1.2 µM |

| V. cholerae (VchCAα) | 3-Amino-4-chlorophenol | 0.7 - 1.2 µM |

Branched-Chain Aminotransferase (BCATm) Inhibition

The mitochondrial branched-chain aminotransferase (BCATm) is an enzyme involved in the metabolism of branched-chain amino acids. The discovery of potent inhibitors for BCATm has been advanced through the hybridization of hits from fragment and high-throughput screening. One successful approach led to a series of inhibitors based on a 2-benzylamino-pyrazolo[1,5-a]pyrimidinone-3-carbonitrile template. nih.gov

Through structure-guided optimization, compounds with excellent pharmacokinetic properties were developed. A key compound from this series, 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, demonstrated in vivo activity in mice. nih.gov Oral administration of this inhibitor led to a significant increase in the circulating levels of the branched-chain amino acids leucine, isoleucine, and valine, providing proof of concept for its biological activity. nih.gov

Programmed Death-Ligand 1 (PD-L1) Interactionnih.gov

Biphenyl derivatives have emerged as a significant class of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway in oncology. nih.govresearchgate.net The biphenyl moiety is a core structural feature in many of these inhibitors. researchgate.netresearchgate.net These compounds function by binding to PD-L1 and inducing its dimerization, which in turn blocks its interaction with the PD-1 receptor. unifi.itnih.gov This mechanism is a promising strategy in cancer immunotherapy as it can restore the anti-tumor immune response. nih.govresearchgate.net

Research has led to the development of numerous biphenyl-containing molecules with potent inhibitory activity against the PD-1/PD-L1 interaction, often exhibiting IC50 values in the nanomolar to picomolar range in biochemical assays. nih.gov For instance, a series of nonsymmetric C2 inhibitors based on a biphenyl structure effectively blocked the PD-1/PD-L1 interaction, with most compounds showing IC50 values in the single-digit nanomolar range and below in a homogeneous time-resolved fluorescence (HTRF) assay. nih.gov One particular compound from this series demonstrated an EC50 inhibitory activity of 21.8 nM in a cell-based coculture PD-1 signaling assay. nih.gov

The interaction of these biphenyl ligands with PD-L1 has been characterized at the molecular level. The biphenyl group typically occupies a hydrophobic pocket on the PD-L1 surface, composed of amino acid residues such as Tyr56, Met115, and Ala121. nih.gov Structural studies, including X-ray crystallography and NMR, have provided detailed insights into the binding modes of these inhibitors and the conformational changes they induce in PD-L1. unifi.itnih.gov

Table 1: PD-1/PD-L1 Interaction Inhibitory Activity of Selected Biphenyl Analogs

| Compound | Assay Type | IC50/EC50 |

|---|---|---|

| Nonsymmetric C2 Inhibitor 2 | Cell-based coculture PD-1 signaling assay | 21.8 nM (EC50) nih.gov |

| Various Nonsymmetric C2 Inhibitors | Homogeneous time-resolved fluorescence (HTRF) assay | Single-digit nM and below (IC50) nih.gov |

AMPA Receptor Modulationmdpi.com

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system, has been identified as a target for compounds containing amidine and biphenyl functionalities. frontiersin.orgmdpi.com Certain isoxazole-4-carboxamide derivatives featuring a biphenyl substitution have been shown to modulate AMPA receptor activity. nih.gov

In one study, a compound with a biphenyl substitution, referred to as CIC-9, demonstrated inhibitory effects on AMPA receptors. nih.gov Although it exhibited moderate activity, it was noted that the increased steric bulk from the biphenyl group might influence its interaction with the receptor. nih.gov Amidine-containing compounds, in general, have been investigated as inhibitors of ionotropic glutamate receptors, including AMPA receptors. frontiersin.orgnih.gov These compounds can act as channel blockers, with some showing preferential inhibition of calcium-permeable AMPA receptors (CP-AMPARs). nih.gov For instance, several amidine compounds displayed IC50 values in the range of 30-60 µM for CP-AMPARs. nih.gov

Muscarinic Receptor and β2 Adrenoceptor Modulation (MABA compounds)acs.org

A novel class of compounds, known as MABA (Muscarinic Antagonist and β2-Adrenoceptor Agonist), has been developed, incorporating a biphenyl moiety. One such compound, Biphenyl-2-yl-carbamic acid 1-{9-[(R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydro-quinolin-5-yl)-ethylamino]-nonyl}-piperidin-4-yl ester (THRX-198321), is a bifunctional molecule designed to simultaneously act as a muscarinic acetylcholine receptor (mAChR) antagonist and a β2-adrenoceptor (β2AR) agonist. nih.gov

This compound exhibits high affinity for both M2 and M3 muscarinic receptor subtypes, with apparent pKi values of 10.57 and 9.57, respectively. nih.gov The biphenyl-2-yl-carbamic acid portion of the molecule serves as the muscarinic antagonist component. nih.gov The design of such dual-target molecules is a strategic approach in the development of therapies for respiratory diseases, where both muscarinic antagonism and β2-adrenergic agonism are beneficial. mdpi.com The modulation of these receptors by a single chemical entity can offer advantages in terms of pharmacology and patient compliance.

Enzyme Inhibition Studies

Cyclooxygenase (COX) Enzyme Inhibitionnih.gov

Cyclooxygenase (COX) enzymes are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Biphenyl-containing structures have been explored for their potential to selectively inhibit COX-2, an isoform of the enzyme that is upregulated during inflammation. nih.govrsc.org The development of selective COX-2 inhibitors is desirable to reduce the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.net

Several series of compounds incorporating a biphenyl scaffold have demonstrated significant COX-2 inhibitory activity. For example, a series of 1,4-benzoxazine derivatives with a biphenyl-type structure showed promising results, with some compounds exhibiting IC50 values for COX-2 in the range of 0.57–0.72 μM. rsc.org Another study on benzophenone analogues with biphenyl moieties reported considerable inhibition of COX-2, with activities ranging from 44–60% at a 100 μM concentration. nih.govacs.org Furthermore, certain 2,3-disubstituted-4(3H)-quinazolinones with a p-benzenesulfonamide moiety attached to a phenyl ring have shown strong COX-2 inhibition. researchgate.netmdpi.com

Table 2: COX-2 Inhibitory Activity of Selected Biphenyl Analogs

| Compound Class | Compound Example | IC50 (COX-2) | Selectivity Index (SI) |

|---|---|---|---|

| 1,4-Benzoxazine derivatives | 3e, 3f, 3r, 3s | 0.57–0.72 μM rsc.org | 186.8–242.4 rsc.org |

| Isoxazole-based scaffold | IXZ3 | 0.95 μM nih.govacs.org | Not specified |

| 4-Aryl-hydrazonopyrolones | PYZ9 | 0.72 μM nih.govacs.org | Not specified |

Fatty Acid Amide Hydrolase (FAAH) Inhibitionnih.gov

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. nih.gov Inhibition of FAAH is a therapeutic strategy for pain and inflammation, as it increases the levels of endogenous cannabinoids. mdpi.com Biphenyl-containing compounds have been identified as potent FAAH inhibitors. nih.gov

One of the well-studied FAAH inhibitors with a biphenyl structure is 3'-carbamoyl-biphenyl-3-yl-cyclohexylcarbamate (URB597). nih.gov This compound and its analogs have been shown to effectively inhibit FAAH activity. nih.govnih.gov For example, URB878, an analog of URB597, is a highly potent FAAH inhibitor with an IC50 value of 0.33 nM. nih.gov The mechanism of action for many of these inhibitors involves the carbamoylation of the active site serine residue of the FAAH enzyme. researchgate.net The biphenyl moiety in these molecules contributes to their binding affinity and inhibitory potency. nih.gov

Acetylcholinesterase (AChE) Inhibitionunifi.it

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov AChE inhibitors are used in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. mdpi.com While the core structure of this compound is not a classical scaffold for AChE inhibitors, derivatives of carboxamides and related structures have been investigated for this activity.

For instance, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed dual inhibition of both AChE and butyrylcholinesterase (BChE), with IC50 values for AChE ranging from 27.0 to 106.8 μM. nih.gov These compounds are believed to act as non-covalent inhibitors, occupying the active site cavity of the enzyme. nih.gov While direct evidence for AChE inhibition by this compound is limited in the provided context, the broader class of carboxamides has shown potential in this area. Further research would be needed to specifically evaluate the AChE inhibitory properties of this compound and its close analogs.

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of metalloenzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. The inhibition of these enzymes has emerged as a potential therapeutic strategy for various conditions. Research into the inhibitory effects of biphenyl derivatives has identified several analogs with significant activity against different isoforms of alkaline phosphatase.

A study on pyrazine (B50134) carboxamide derivatives, which incorporate a biphenyl moiety, identified a potent inhibitor of human placental alkaline phosphatase (PLAP). Specifically, the compound N-(2-methyl-3',4',5'-trimethoxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide, demonstrated significant competitive inhibition with a half-maximal inhibitory concentration (IC₅₀) of 1.469 ± 0.02 µM. ptfarm.pl

Furthermore, investigations into a series of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines revealed compounds with selective inhibitory activity. One such analog, 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine, was a potent and selective inhibitor of human intestinal alkaline phosphatase (IAP) with an IC₅₀ value of 0.71 ± 0.02 µM. bohrium.com Another compound in the same series, 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine, was identified as the most potent inhibitor of human tissue non-specific alkaline phosphatase (TNAP) with an IC₅₀ of 1.09 ± 0.18 µM. bohrium.com

Table 1: Alkaline Phosphatase Inhibition by Biphenyl Analogs

| Compound Name | Enzyme Target | Inhibition (IC₅₀) |

|---|---|---|

| N-(2-methyl-3',4',5'-trimethoxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | Human Placental Alkaline Phosphatase (PLAP) | 1.469 ± 0.02 µM |

| 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine | Human Intestinal Alkaline Phosphatase (IAP) | 0.71 ± 0.02 µM |

| 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine | Human Tissue Non-specific Alkaline Phosphatase (TNAP) | 1.09 ± 0.18 µM |

Antimicrobial Activities

Antibacterial Efficacy

Derivatives of biphenyl-4-carboxylic acid have demonstrated notable in vitro activity against Gram-positive bacteria. A series of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amides were evaluated for their antibacterial properties. mdpi.com Similarly, a study on biphenyl and dibenzofuran (B1670420) derivatives highlighted several compounds with potent activity against antibiotic-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

One of the most active compounds, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol, showed a minimum inhibitory concentration (MIC) as low as 3.13 μg/mL against MRSA. researchgate.net Another analog, 5-(9H-carbazol-2-yl)benzene-1,2,3-triol, was also highly effective against multidrug-resistant Enterococcus faecalis with a MIC of 6.25 μg/mL. researchgate.net In a separate study, biphenyl-4-carboxamide derivatives were synthesized and tested, with one compound in particular showing potent activity against S. aureus.

Table 2: Antibacterial Activity of Biphenyl Analogs Against Gram-Positive Bacteria

| Compound Name | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 μg/mL |

| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol | Multidrug-resistant Enterococcus faecalis (MREf) | 6.25 μg/mL |

The antibacterial spectrum of biphenyl analogs extends to Gram-negative bacteria. Synthesized derivatives of biphenyl-4-carboxylic acid have been tested against both Escherichia coli and Pseudomonas aeruginosa. mdpi.com Further research into a series of biphenyl and dibenzofuran derivatives identified compounds with inhibitory activity comparable to ciprofloxacin against carbapenem-resistant Acinetobacter baumannii. researchgate.net

A significant development in this area is the evaluation of biphenyl analogs against extensively drug-resistant (XDR) Salmonella Typhi, the causative agent of typhoid fever. XDR S. Typhi is resistant to standard antibiotics, making the discovery of new therapeutic agents a priority. A synthesized pyrazine carboxamide derivative, N-(2-methyl-3',4',5'-trimethoxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide, demonstrated the highest antibacterial potency against XDR S. Typhi with a MIC of 6.25 mg/mL and an inhibition zone of 17 mm. ptfarm.pl

Table 3: Antibacterial Activity of Biphenyl Analogs Against Gram-Negative Bacteria

| Compound Name | Bacterial Strain | Activity |

|---|---|---|

| N-(2-methyl-3',4',5'-trimethoxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | Extensively Drug-Resistant (XDR) S. Typhi | MIC: 6.25 mg/mL |

| N-(2-methyl-3',4',5'-trimethoxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | Extensively Drug-Resistant (XDR) S. Typhi | Inhibition Zone: 17 mm |

| 4′-Fluoro-[1,1′-biphenyl]-3,4,5-triol | Carbapenem-resistant Acinetobacter baumannii (CRAB) | Comparable to Ciprofloxacin |

| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Carbapenem-resistant Acinetobacter baumannii (CRAB) | Comparable to Ciprofloxacin |

There is no specific research data available regarding the direct effects of this compound or its close analogs on the disruption of bacterial biofilms within the scope of the conducted search.

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger, Candida glabrata)

Biphenyl-containing structures have been investigated for their potential as antifungal agents. Studies have shown that analogs of this compound possess activity against various fungal pathogens.

An amine derivative structurally related to a biphenyl-4-carboxamide "hit structure," and its corresponding hydrochloride salt, demonstrated fungicidal potential against Candida glabrata strain 33. The hydrochloride salt was noted to be slightly more effective, potentially due to improved water solubility. Both the amine and its hydrochloride salt exhibited a minimum fungicidal concentration (MFC) of 1.000 mg/mL against this specific C. glabrata strain.

Other research on biphenyl-4-carboxylic acid derivatives has confirmed their in vitro antifungal activity against both Candida albicans and Aspergillus niger. mdpi.com Additionally, a series of 5-arylfuran-2-carboxamide derivatives, designed as bioisosteric replacements for the diphenyl fragment, were tested against several Candida species. The most active of these, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, showed fungistatic and fungicidal effects against C. glabrata and C. parapsilosis strains, with MIC values ranging from 0.062 to 0.125 mg/mL for C. glabrata.

Table 4: Antifungal Activity of Biphenyl Analogs

| Compound Name/Class | Fungal Strain | Activity |

|---|---|---|

| Amine derivative of N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide & its HCl salt | Candida glabrata strain 33 | MFC: 1.000 mg/mL |

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Candida glabrata | MIC: 0.062–0.125 mg/mL |

| Biphenyl-4-carboxylic acid derivatives | Candida albicans | Active in vitro |

| Biphenyl-4-carboxylic acid derivatives | Aspergillus niger | Active in vitro |

Antimycobacterial Activity

The global health challenge posed by tuberculosis, exacerbated by the emergence of multidrug-resistant strains, necessitates the discovery of novel antimycobacterial agents. Biphenyl derivatives have been identified as a promising class of compounds in this regard. While specific studies on this compound are limited, research into related biphenyl and carboxamide structures provides insights into their potential antimycobacterial efficacy.

For instance, biphenyl-4-carboxylic acid has been reported to exhibit antimycobacterial activities. The structural motif of a biphenyl core is present in compounds that have been investigated for their ability to inhibit mycobacterial growth. Further research is required to specifically evaluate the antimycobacterial spectrum and potency of this compound.

Anti-inflammatory and Analgesic Properties

Biphenyl and carboxamide moieties are features of various compounds with established anti-inflammatory and analgesic properties. For example, some non-steroidal anti-inflammatory drugs (NSAIDs) contain a biphenyl structure. medcraveonline.com The anti-inflammatory and analgesic potential of this compound analogs has been explored in preclinical models.

One study investigated a series of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives for their anti-inflammatory and analgesic effects. nih.gov The most active compound in this series, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, demonstrated a dose-dependent reduction in carrageenan-induced rat paw edema. nih.gov Furthermore, this compound exhibited significant analgesic activity by dose-dependently inhibiting acetic acid-induced writhing in mice. nih.gov These findings suggest that the biphenyl carboxamide scaffold is a promising framework for the development of new anti-inflammatory and analgesic agents.

| Compound | Dose (mg/kg) | Analgesic Activity (% Inhibition of Writhing) |

|---|---|---|

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | 10 | Data not available in provided text |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | 20 | Data not available in provided text |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | 30 | Data not available in provided text |

Data on the percentage of inhibition for specific doses was not available in the search results.

Insecticidal Activity

The development of novel insecticides is crucial for managing agricultural pests, particularly those that have developed resistance to existing treatments. Biphenyl carboxamidine derivatives have been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. nih.gov

In one study, a series of new biphenyl carboxamidines were designed and tested for their toxicity against S. littoralis. nih.gov Among the tested compounds, certain biphenyl carboxamidine analogs demonstrated potent insecticidal effects. The lethal concentration 50 (LC50) values, which represent the concentration required to kill 50% of the test population, were determined. For example, the biphenyl carboxamidine analog designated as 4b exhibited an LC50 value of 216.624 ppm. nih.gov

| Compound | LC50 (ppm) | LC90 (ppm) | Toxicity Index (%) |

|---|---|---|---|

| Biphenyl carboxamidine analog 4b | 216.624 | 2656.296 | 11.72 |

| Methomyl (Reference) | 25.396 | 57.860 | 100 |

These results indicate that the biphenyl carboxamidine scaffold holds promise for the development of new insecticidal agents.

Anticancer and Antitumor Activities

The biphenyl scaffold is a key structural feature in a variety of compounds that exhibit antiproliferative activity against cancer cells. Research has shown that certain hydroxylated biphenyl compounds can inhibit the growth of malignant melanoma cells with high selectivity. nih.gov For instance, two such compounds, designated as 11 and 12, displayed potent antitumor potential against melanoma cells with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively, while showing no toxicity to normal fibroblasts at concentrations up to 32 µM. nih.gov

Another study on biphenyl-4-carboxylic acid derivatives demonstrated their in vitro anticancer activity against breast cancer cell lines. The benzyloxy derivative, compound 3j, showed potent activity against both MCF-7 and MDA-MB-231 cell lines with IC50 values of 9.92 ± 0.97 µM and 9.54 ± 0.85 µM, respectively.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Hydroxylated biphenyl compound 11 | Melanoma | 1.7 ± 0.5 |

| Hydroxylated biphenyl compound 12 | Melanoma | 2.0 ± 0.7 |

| Biphenyl-4-carboxylic acid derivative 3j | MCF-7 | 9.92 ± 0.97 |

| Biphenyl-4-carboxylic acid derivative 3j | MDA-MB-231 | 9.54 ± 0.85 |

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Biphenyl compounds have been shown to modulate apoptotic signaling pathways in cancer cells. For example, the hydroxylated biphenyl compound D6, a structural analog of curcumin, has been demonstrated to induce apoptosis through the intrinsic pathway, involving the activation of caspases. nih.gov

Furthermore, a nonplanar analog of fascaplysin, biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide, was found to upregulate p53, p21, and p27 proteins, while downregulating cyclin B1 and Cdk1 in p53-positive cancer cells, leading to cell cycle arrest and apoptosis. nih.gov These findings highlight the potential of biphenyl derivatives to selectively trigger apoptotic cell death in cancer cells.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy. Biphenylamide derivatives have emerged as a promising class of Hsp90 inhibitors. nih.gov These compounds are designed to interact with the C-terminal domain of Hsp90, leading to the degradation of Hsp90-dependent client proteins and subsequent inhibition of cancer cell proliferation. nih.gov

Structure-activity relationship studies have shown that modifications to the biphenyl scaffold can enhance Hsp90 inhibitory activity. For instance, certain biphenylamide derivatives have been shown to inhibit the proliferation of breast cancer cell lines at nanomolar concentrations, which directly correlates with Hsp90 inhibition. nih.gov Western blot analyses have confirmed that these compounds induce the degradation of Hsp90 client proteins such as Her2, Raf, and Akt at concentrations similar to their antiproliferative IC50 values. nih.gov

Immunotherapeutic Applications (PD-L1 interaction)

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death-ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells often exploit to evade the immune system. Small molecules that can inhibit this interaction are of significant interest in cancer immunotherapy. The biphenyl scaffold is a key pharmacophore in many small-molecule inhibitors of the PD-1/PD-L1 interaction. nih.govnih.gov

Research has led to the development of various biphenyl derivatives that effectively block the PD-1/PD-L1 pathway. These inhibitors can be broadly categorized into symmetrical and asymmetrical types based on their structural features. nih.gov The core biphenyl structure is understood to be a crucial element for binding to PD-L1. researchgate.net

Though specific studies on this compound are not detailed, numerous biphenyl analogs have demonstrated potent inhibitory activity. For instance, a series of nonsymmetric C2 inhibitors based on a biphenyl structure with an amide linker have been synthesized and shown to effectively block the PD-1/PD-L1 interaction. nih.gov These compounds induce the dimerization of PD-L1, which prevents its binding to PD-1.

Table 1: Examples of Biphenyl Analogs as PD-1/PD-L1 Inhibitors

| Compound Type | Key Structural Features | Reported Activity |

|---|---|---|

| Asymmetrical Biphenyl Derivatives | Biphenyl core with an amide linker | Potent inhibition of PD-1/PD-L1 interaction |

| Biphenyl Ether Analogs | Containing pomalidomide | Excellent inhibitory activity against PD-1/PD-L1 |

This table is generated based on data from various biphenyl derivative studies and does not represent this compound specifically.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the biphenyl (B1667301) scaffold, computational and SAR studies have identified several key pharmacophoric elements that are critical for biological activity.

The biphenyl moiety itself is a foundational pharmacophoric element, often acting as a privileged structure in drug discovery due to its ability to adopt different conformations and interact with various biological targets. nih.gov Pharmacophore models developed for biphenyl derivatives frequently highlight the two aromatic rings as essential features. nih.gov These rings can engage in crucial hydrophobic and π-π stacking interactions within a receptor's binding pocket.

For biphenyl derivatives designed as aromatase inhibitors, a four-point pharmacophore model has been proposed, consisting of two hydrogen-bond acceptors and two aromatic rings. nih.govingentaconnect.com In the context of Biphenyl-4-carboxamidine hydrochloride, the terminal carboxamidine group is a critical feature. It is a strong basic group that is protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and engage in ionic interactions with negatively charged amino acid residues (e.g., aspartate or glutamate) in a target protein. This interaction often serves as a key anchor point for the molecule within the binding site.

Similarly, in studies of biphenyl amide derivatives targeting the 5-hydroxytryptamine 2B (5-HT2B) receptor, the biphenyl amide fragment was identified as a core component of the pharmacophore, responsible for key interactions. nih.gov The relative orientation and distance between the aromatic rings and the hydrogen-bonding groups are defining characteristics of the pharmacophore that dictate binding affinity and specificity.

Influence of Substituent Effects on Biological Activity

The biological activity of the biphenyl scaffold is highly tunable through the strategic placement of various substituents on one or both phenyl rings. The nature, size, and position of these substituents can profoundly influence the molecule's potency, selectivity, and pharmacokinetic properties by altering its electronic distribution, lipophilicity, and steric profile.

Structure-activity relationship studies on biphenylamide derivatives designed as Hsp90 C-terminal inhibitors have shown that modifications to the benzamide (B126) side chain can significantly enhance anti-proliferative activity. nih.gov For instance, the addition of halogen or methoxy (B1213986) groups to this part of the molecule led to compounds with potent activity against breast cancer cell lines. nih.gov Conversely, introducing a nitrogen atom into the biphenyl ring system was found to be detrimental, causing a two- to three-fold reduction in anti-proliferative effects. nih.gov

In the development of fungicidal agents based on biphenyl carboxamides, a series of derivatives with diverse substituent patterns were synthesized. acs.org These studies allow for a systematic exploration of how different functional groups impact the antifungal spectrum and potency. The findings from such studies are often compiled to build a comprehensive understanding of the SAR.

Below is a data table summarizing representative substituent effects on the biological activity of biphenyl amide analogues, based on published research findings.

| Parent Scaffold | Substituent Position | Substituent Group | Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|---|

| Biphenyl Amide | ortho to amide | Various bulky groups | Decreased activity | Hsp90 Inhibition | nih.gov |

| Biphenyl Benzamide | para-position | Halogens (Cl, Br, I) | Increased activity | Anti-proliferative (Breast Cancer) | nih.gov |

| Biphenyl Benzamide | para-position | Methoxy (OCH₃) | Increased activity | Anti-proliferative (Breast Cancer) | nih.gov |

| Biphenyl Ring System | A or B Ring | Nitrogen (pyridine analog) | Decreased activity | Anti-proliferative (Breast Cancer) | nih.gov |

| ortho-Biphenyl Carboxamide | Various | Systematic modifications | Led to potent low nanomolar inhibitors | Hedgehog Signaling Inhibition | nih.gov |

Chirality and Stereoisomerism in Activity

Biphenyl derivatives can exhibit a unique form of chirality known as atropisomerism. numberanalytics.compharmaguideline.com This phenomenon arises from restricted rotation (hindered rotation) around the single bond connecting the two phenyl rings. slideshare.netrsc.org If the ortho-positions of each ring are occupied by sufficiently bulky substituents, steric hindrance can prevent the rings from rotating freely, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers) that can be isolated. pharmaguideline.comrsc.org

This axial chirality is a critical consideration in the SAR of biphenyl compounds, as stereoisomers often exhibit significantly different biological activities, potencies, and toxicological profiles. numberanalytics.com The distinct three-dimensional arrangement of the functional groups in each atropisomer can lead to differential binding affinities for a chiral biological target, such as a protein receptor or enzyme active site.

For a biphenyl compound to be chiral, the substituents on each ring must be arranged asymmetrically to prevent the molecule from having a plane of symmetry. youtube.com The stability of the atropisomers, and thus their ability to be isolated, depends on the energy barrier to rotation, which is directly related to the size of the ortho-substituents. rsc.org While this compound itself lacks ortho-substituents and therefore does not exhibit atropisomerism, derivatives with substitutions at the 2, 2', 6, or 6' positions could be chiral and would require evaluation of each stereoisomer's individual activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding SAR, predicting the activity of novel compounds, and optimizing lead structures.

2D and 3D QSAR Studies

Both 2D and 3D-QSAR studies have been successfully applied to series of biphenyl derivatives. walshmedicalmedia.commedcraveonline.com

2D-QSAR studies correlate biological activity with calculated molecular descriptors derived from the 2D representation of the molecule. These can include physicochemical properties like logP (lipophilicity), molecular weight, and electronic parameters, as well as topological indices that describe molecular shape and branching. For biphenyl carboxamide analogues with analgesic activity, 2D-QSAR models have been developed that successfully identify the key features required for potency. walshmedicalmedia.com

3D-QSAR methods provide a more detailed, three-dimensional perspective by correlating activity with the steric and electrostatic fields surrounding the molecules. researchgate.net In a study of biphenyl amides as VEGFR-2 inhibitors, 3D-QSAR models were developed to provide insights into the structural requirements for potent inhibition. nih.gov These models generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative potential) are favorable or unfavorable for activity, thereby guiding the rational design of new analogues.

Predictive Modeling of Biological Activity

The primary goal of QSAR is the development of statistically robust models with strong predictive power. To achieve this, a dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive ability on compounds not used in its creation. medcraveonline.com

The predictive power of a QSAR model is often assessed by statistical metrics such as the cross-validated correlation coefficient (Q²) for the training set and the predictive correlation coefficient (R²_pred) for the external test set. For example, a 3D-QSAR pharmacophore model for biphenyl derivatives as aromatase inhibitors yielded a model with a high correlation coefficient (R² = 0.977) for the training set and excellent predictive power (Q² = 0.946) for the test set. nih.gov Similarly, a QSAR study on biphenyl carboxamide analogues for analgesic activity produced a model with a predicted R² of 0.7217, indicating a good predictive model. medcraveonline.com Such validated models can then be used to virtually screen new, unsynthesized compounds and prioritize those with the highest predicted biological activity for synthesis and testing.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand and its biological target at an atomic level.

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor or enzyme. nih.gov For biphenyl derivatives, docking studies can reveal how the two phenyl rings fit into the binding pocket and which specific amino acid residues they interact with. researchgate.net The carboxamidine group of this compound would be expected to form strong hydrogen bonds or salt bridges with key residues, while the biphenyl rings might engage in hydrophobic or π-π interactions. Docking studies on biphenyl carboxamide analogues have successfully identified significant interactions with active site amino acids in targets like COX-2. researchgate.net These studies help rationalize observed SAR and provide a structural basis for ligand binding.

Molecular Dynamics (MD) Simulations complement the static picture provided by docking. An MD simulation calculates the motion of atoms in the ligand-protein complex over time, providing insights into its stability, flexibility, and the dynamics of the binding interactions. benthamopenarchives.comacs.org MD simulations have been used to confirm the stability of the binding poses of biphenyl-based inhibitors in their targets, such as PD-L1. unifi.itresearchgate.net By simulating the complex in a more physiologically realistic environment (e.g., solvated in water), MD can reveal subtle conformational changes and the persistence of key interactions, offering a more accurate assessment of the binding mechanism. nih.gov

Density Functional Theory (DFT) Studies in SAR

Density Functional Theory (DFT) is a powerful computational quantum mechanics method used to investigate the electronic structure and properties of molecules, providing deep insights for SAR studies. For biphenyl derivatives, DFT calculations can elucidate properties that govern their intermolecular interactions and reactivity.

DFT methods, such as B3LYP with a 6-31G(d) basis set, have been used to calculate the dipole moments of various biphenyl derivatives. researchgate.net The magnitude and orientation of the dipole moment are critical for understanding electrostatic interactions with a protein target. By correlating these calculated electronic properties with biological activity, researchers can develop more predictive SAR models.

Furthermore, DFT is employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO provides information about the molecule's kinetic stability and chemical reactivity. researchgate.net The Molecular Electrostatic Potential (MEP) can also be calculated, mapping the regions of positive and negative electrostatic potential onto the molecule's surface. researchgate.net This map is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for identifying regions that will likely participate in hydrogen bonding or other electrostatic interactions within a binding pocket. DFT calculations have also been used to elucidate reaction mechanisms and understand the origin of stereoselectivity in reactions involving biphenyl scaffolds, which is crucial for designing stereospecific ligands. acs.org

| Calculated Property | DFT Method/Basis Set Example | Relevance to SAR | Reference |

|---|---|---|---|

| Dipole Moment | B3LYP/6-31G(d) | Predicts the strength and nature of electrostatic interactions with a target protein. | researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | B3LYP/6-311G(d,p) | Indicates molecular stability, reactivity, and electron mobility. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311G(d,p) | Identifies regions for hydrogen bonding and electrostatic interactions. | researchgate.net |

| Reaction Mechanisms/Enantioselectivity | Not specified | Elucidates stereochemical requirements for binding and activity. | acs.org |

Preclinical and Translational Research

In Vitro Studies

In vitro studies are fundamental to the preclinical evaluation of new chemical entities, providing initial insights into their biological activity, mechanism of action, and potential liabilities. For compounds related to Biphenyl-4-carboxamidine hydrochloride, a range of assays have been employed to characterize their effects at the cellular and molecular level.

The interaction of a compound with specific cellular receptors is a critical component of its pharmacological profile. Cell-based assays are utilized to determine both the binding affinity of a compound to its target receptor and its subsequent functional effect, whether as an agonist, antagonist, or modulator.

Receptor-binding assays are commonly performed in a competitive inhibition format. merckmillipore.com In this setup, a radiolabeled ligand with known affinity for the target receptor is incubated with cells or cell membranes expressing the receptor. The displacement of this radiolabeled ligand by the test compound is measured, allowing for the calculation of binding parameters such as the inhibition constant (Ki). merckmillipore.com

Functional assays, on the other hand, measure the downstream consequences of receptor binding. These can include a variety of cellular responses, such as the activation of second messenger systems, changes in protein phosphorylation, or alterations in gene expression. nih.gov Techniques like Fluorescence Resonance Energy Transfer (FRET) can be adapted to visualize molecular events like protein phosphorylation in living cells, providing a dynamic view of a compound's functional activity. nih.gov While these are standard methods for characterizing compounds, specific receptor binding and functional activity data for this compound are not detailed in the available literature, which focuses more on its enzymatic and antimicrobial effects.